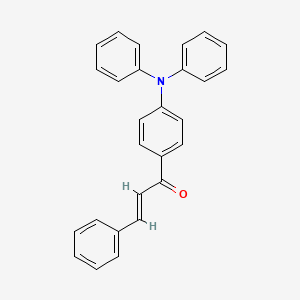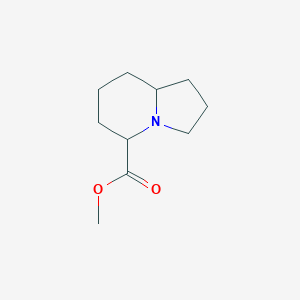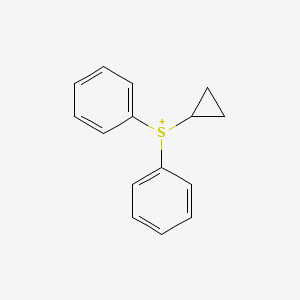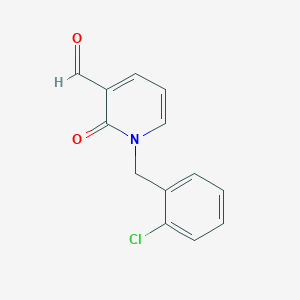
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorobenzyl group, an oxo group, and a carbaldehyde group
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyridine derivative.
Oxidation and Formylation: The oxo group and the carbaldehyde group are introduced through oxidation and formylation reactions, respectively. Common oxidizing agents include potassium permanganate or chromium trioxide, while formylation can be achieved using reagents like formic acid or formaldehyde.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the carbaldehyde group to a primary alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form new heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Benzyl Chloride: A simpler compound with a benzyl group substituted with a chlorine atom. It is used as a precursor in organic synthesis.
2-Chlorobenzyl Chloride: Similar to benzyl chloride but with an additional chlorine atom on the benzene ring, used in the synthesis of pharmaceuticals and dyes.
Pyridine Derivatives: Compounds with a pyridine ring substituted with various functional groups, used in medicinal chemistry and materials science.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-16)13(15)17/h1-7,9H,8H2 |
InChI Key |
FIEHMZDRBQRFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



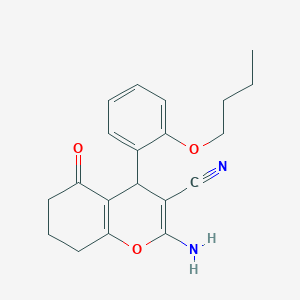
![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)

![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)
![2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12995277.png)
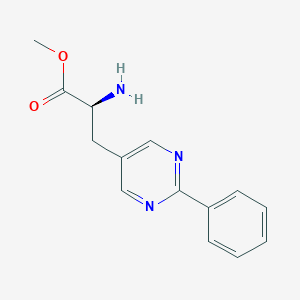
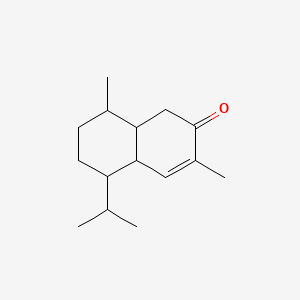
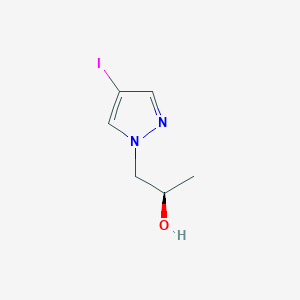
![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)

